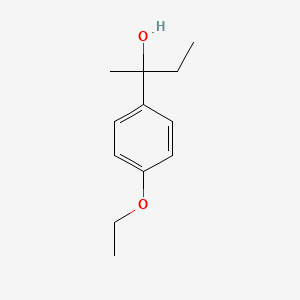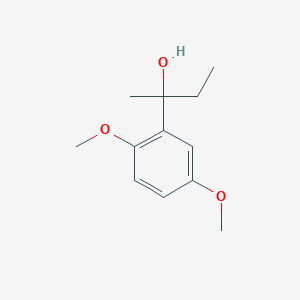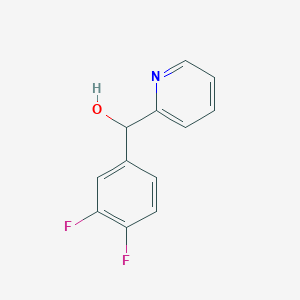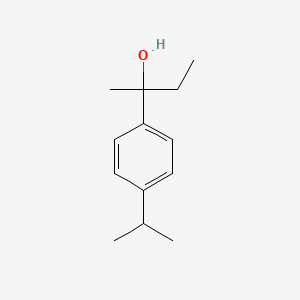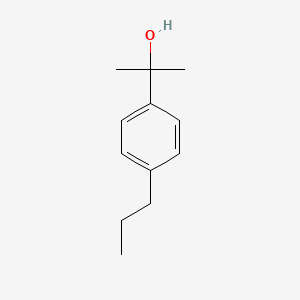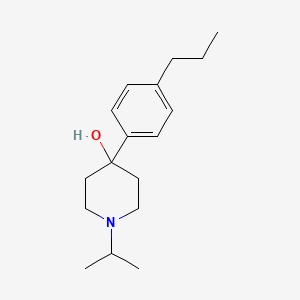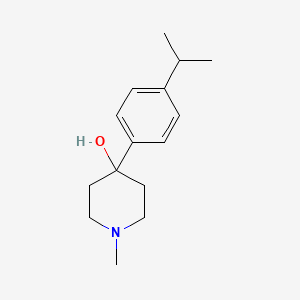
4-Hydroxy-4-(4-iso-propylphenyl)-1-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-4-(4-iso-propylphenyl)-1-methylpiperidine is a chemical compound with a complex structure that includes a piperidine ring, a hydroxyl group, and an isopropylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Reduction of a ketone or aldehyde precursor: to form the piperidine ring.
Substitution reactions: to introduce the hydroxyl and isopropylphenyl groups.
Industrial Production Methods: In an industrial setting, the compound is likely produced using large-scale chemical reactors with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-4-(4-iso-propylphenyl)-1-methylpiperidine can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a ketone or aldehyde.
Reduction: Reduction of the piperidine ring or other functional groups.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 4-Hydroxy-4-(4-iso-propylphenyl)-1-methylpiperidine is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: In biological research, the compound may be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its unique structure makes it a valuable tool for probing biological systems.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the manufacture of polymers, coatings, and other materials. Its chemical properties make it suitable for a range of industrial applications.
Mechanism of Action
The mechanism by which 4-Hydroxy-4-(4-iso-propylphenyl)-1-methylpiperidine exerts its effects depends on its specific application. For example, in drug development, it may interact with specific receptors or enzymes, leading to biological effects. The molecular targets and pathways involved would vary based on the context in which the compound is used.
Comparison with Similar Compounds
4-Hydroxy-4-(4-iso-propylphenyl)-1-iso-propylpiperidine: Similar structure but with an additional isopropyl group on the piperidine ring.
4-Hydroxy-4-(4-iso-propylphenyl)-1-ethylpiperidine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: 4-Hydroxy-4-(4-iso-propylphenyl)-1-methylpiperidine is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a versatile compound.
Properties
IUPAC Name |
1-methyl-4-(4-propan-2-ylphenyl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-12(2)13-4-6-14(7-5-13)15(17)8-10-16(3)11-9-15/h4-7,12,17H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYYNIQNXBJSTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2(CCN(CC2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione](/img/structure/B7877554.png)
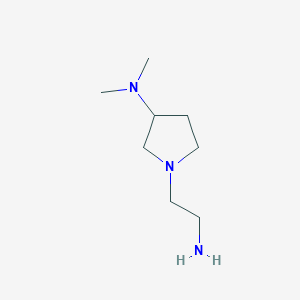
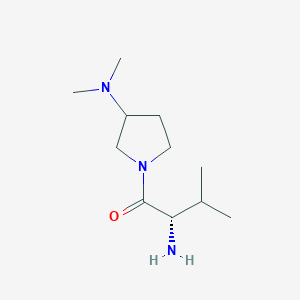
![[(Pyrazin-2-ylmethyl)-amino]-acetic acid](/img/structure/B7877581.png)
![2-[(Thiazol-5-ylmethyl)-amino]-ethanol](/img/structure/B7877588.png)
